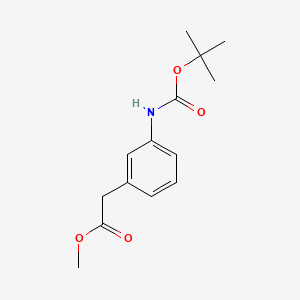

Methyl N-Boc-3-aminophenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-7-5-6-10(8-11)9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVJRIRAJCZCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl N-Boc-3-aminophenylacetate chemical properties

An In-Depth Technical Guide to Methyl N-Boc-3-aminophenylacetate: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate, classified as a protected amino acid derivative. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine on a phenylacetate framework, makes it an exceptionally valuable building block in medicinal chemistry and organic synthesis. The presence of the acid-labile Boc group and a readily modifiable methyl ester provides synthetic chemists with a versatile scaffold for constructing complex molecules, particularly in the development of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, a detailed spectroscopic profile, a robust synthesis protocol, and an exploration of its reactivity and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a bifunctional molecule designed for multi-step synthesis. The Boc protecting group provides stability under a variety of reaction conditions, such as those involving bases or nucleophiles, while the methyl ester offers a handle for hydrolysis or amidation.[1] This strategic combination is essential for its role as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256633-22-3 | [2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [2][3] |

| Molecular Weight | 265.30 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | [4][5] |

| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, DMF, DMSO) | [6] |

The molecule's solubility in a range of organic solvents is enhanced by the lipophilic tert-butyl group, facilitating its use in non-aqueous reaction media, a critical feature for many standard organic transformations.[6]

Spectroscopic Profile

While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. A sharp singlet integrating to nine protons around δ 1.5 ppm is characteristic of the magnetically equivalent protons of the tert-butyl group. The methyl ester protons would appear as a singlet at approximately δ 3.7 ppm (3H), and the methylene protons of the acetate group would be a singlet around δ 3.6 ppm (2H). The four aromatic protons on the 1,3-disubstituted ring would produce a complex multiplet pattern between δ 7.0-7.5 ppm. A broad singlet, corresponding to the N-H proton of the carbamate, is also expected.

-

¹³C NMR: The carbon spectrum would corroborate the structure with signals for the tert-butyl carbons (around δ 28 ppm for the methyls and δ 80 ppm for the quaternary carbon), the ester and carbamate carbonyls (δ 168-172 ppm and δ 152-155 ppm, respectively), the ester methyl (δ ~52 ppm), the methylene carbon (δ ~41 ppm), and multiple signals in the aromatic region (δ 115-140 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A peak around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate is expected. Strong C=O stretching absorptions would be visible around 1735 cm⁻¹ for the ester and 1690-1710 cm⁻¹ for the Boc-carbamate.[6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 265.3. Common fragmentation patterns would include the loss of the tert-butyl group (m/z 209) or the entire Boc group (m/z 165), corresponding to the unprotected methyl 3-aminophenylacetate.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the protection of the primary aromatic amine of its precursor, Methyl 3-aminophenylacetate. This is a standard and robust transformation in organic chemistry.

Synthesis Principle

The synthesis relies on the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which neutralizes the acidic byproduct (tert-butanol and CO₂) and drives the reaction to completion.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reagent Setup: To a round-bottom flask charged with a magnetic stir bar, add Methyl 3-aminophenylacetate (1.0 eq). Dissolve it in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (1.2 eq) to the solution.

-

Protection Reaction: While stirring at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 5% to 30% ethyl acetate in hexanes). The causality for this choice is to first elute non-polar impurities, followed by the desired product, ensuring high purity.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or viscous oil.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal nature of its two primary functional groups.

The Role of the Boc Protecting Group

The Boc group is stable to basic, hydrogenolytic, and mildly nucleophilic conditions, but it is readily cleaved under acidic conditions.[1] This acid-lability is fundamental to its role in synthesis, allowing for selective deprotection of the amine without disturbing other sensitive functionalities in the molecule.[6] Trifluoroacetic acid (TFA) in DCM is the most common method for Boc removal, proceeding cleanly and rapidly at room temperature.

Key Synthetic Transformations

The molecule serves as a branch point for diverse synthetic pathways. The two main reactive sites, the protected amine and the methyl ester, can be addressed sequentially to build molecular complexity.

Caption: Key reactivity pathways of this compound.

-

N-Deprotection: Treatment with TFA cleaves the Boc group, liberating the free amine (Methyl 3-aminophenylacetate), which is then available for subsequent reactions such as acylation, alkylation, or sulfonylation.

-

Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. The resulting N-Boc-3-aminophenylacetic acid is a key substrate for amide bond formation via standard peptide coupling reagents (e.g., EDC, HATU), enabling its incorporation into peptide chains.[9]

Applications in Medicinal Chemistry

This intermediate is a valuable scaffold for generating libraries of compounds for drug discovery. Its applications include:

-

Peptidomimetics: As a non-natural amino acid derivative, it is used to synthesize peptides with modified backbones or side chains to improve stability, bioavailability, and potency.[5]

-

Scaffold for Small Molecules: It serves as a starting point for synthesizing more complex heterocyclic systems or as a fragment in fragment-based drug design.

-

Precursor for Active Pharmaceutical Ingredients (APIs): Structural motifs based on aminophenylacetic acid are found in various therapeutic agents. This intermediate provides a protected and easily handled precursor for such syntheses.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, a conservative approach based on its parent compound and general laboratory chemicals is warranted.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat to prevent skin and eye contact.[10]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[11] Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity, and the orthogonal nature of its key functional groups provide a reliable and versatile platform for the synthesis of complex molecular targets. For researchers in drug development and academia, a thorough understanding of its properties and protocols is essential for leveraging its full potential in the creation of novel compounds with significant biological and therapeutic promise.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (Boc-amino)methyl Acetate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Žukauskaitė, A., et al. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2749. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-aminophenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

- Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine. Retrieved from [Link]

-

APEX science. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. Retrieved from [Link]

- Google Patents. (n.d.). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.

-

Chem-Impex. (n.d.). Boc-3-methyl-L-phenylalanine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 연구용시약 아펙스 [apextraders.co.kr]

- 3. This compound | C14H19NO4 | CID 71651109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(Aminomethyl)-N-Boc-L-phenylalanine () for sale [vulcanchem.com]

- 7. rsc.org [rsc.org]

- 8. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl N-Boc-3-aminophenylacetate (CAS: 1256633-22-3): A Key Intermediate in Modern Drug Discovery

Abstract

Methyl N-Boc-3-aminophenylacetate is a pivotal chemical intermediate whose structure is strategically designed for utility in medicinal chemistry and complex organic synthesis. Featuring a phenylacetate core, this compound is functionalized with a methyl ester and a Boc-protected amine at the meta position. This configuration provides a stable, yet readily deprotectable, nitrogen source and a versatile ester handle, making it an invaluable building block for constructing larger, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a robust and validated synthetic protocol, predictive analytical characterization, key chemical reactivities, and its applications in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as Methyl 2-(3-(tert-butoxycarbonylamino)phenyl)acetate, is a derivative of phenylacetic acid.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group is critical, as it masks the reactivity of the aniline nitrogen, preventing unwanted side reactions and allowing for controlled, sequential chemical transformations.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1256633-22-3 |

| IUPAC Name | methyl 2-[3-(tert-butoxycarbonylamino)phenyl]acetate |

| Molecular Formula | C₁₄H₁₉NO₄[1][2] |

| Molecular Weight | 265.30 g/mol [3] |

| Synonyms | Methyl 2-(3-(tert-butoxycarbonylaMino)phenyl)acetate[1], 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid[3] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | White to off-white crystalline solid (Predicted) | Based on similar N-Boc protected amino acid esters.[4] |

| Melting Point | No data available | Not reported in surveyed literature. |

| Boiling Point | No data available | Not reported in surveyed literature. |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol | Predicted based on structure and common organic solvents. |

| XLogP3 | 1.9 | A measure of lipophilicity, computed by PubChem.[3] |

Synthesis and Purification: A Validated Protocol

The most direct and industrially scalable synthesis of this compound involves the selective N-protection of its parent amine, Methyl 3-aminophenylacetate. This procedure is a cornerstone of modern peptide and medicinal chemistry, valued for its high efficiency and mild reaction conditions.

Retrosynthetic Rationale

The synthesis logically disconnects at the N-C bond of the carbamate. This points to a straightforward reaction between the free amine of Methyl 3-aminophenylacetate and a suitable Boc-group donor, such as Di-tert-butyl dicarbonate (Boc₂O).

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound with >95% purity.

Materials:

-

Methyl 3-aminophenylacetate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminophenylacetate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

-

Expertise & Experience: Using an ice bath controls the initial exotherm of the reaction, preventing potential side reactions and degradation of the Boc anhydride. Anhydrous solvent is crucial to prevent hydrolysis of the anhydride.

-

-

Reagent Addition: To the stirred solution, add the base (TEA, 1.5 eq). Following this, add Boc₂O (1.1 eq) portion-wise over 10-15 minutes.

-

Causality: The base neutralizes the carboxylic acid that can be present as an impurity and the carbonic acid byproduct formed during the reaction, driving the equilibrium towards the product. A slight excess of Boc₂O ensures complete consumption of the starting amine.

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Trustworthiness: TLC is a rapid and effective way to validate reaction completion, preventing premature workup and ensuring maximum yield.

-

-

Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Causality: The HCl wash removes the basic catalyst (TEA/DMAP) and any unreacted amine. The NaHCO₃ wash removes acidic byproducts. The brine wash helps to break emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Expertise & Experience: The polarity of the N-Boc protected product is significantly different from the starting amine, allowing for excellent separation via silica gel chromatography.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization: A Predictive Guide

Confirmation of the product's identity is achieved through standard spectroscopic methods. While a specific spectrum for this exact CAS number is not publicly available, the expected chemical shifts and signals can be reliably predicted based on extensive data from analogous structures.[5][6]

-

¹H NMR (Proton NMR): The spectrum should exhibit several key signals:

-

A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm , characteristic of the tert-butyl group of the Boc protector.

-

A singlet integrating to 3 protons around δ 3.7 ppm , corresponding to the methyl ester (-OCH₃) protons.

-

A singlet for the methylene protons (-CH₂-) of the acetate group around δ 3.6 ppm .

-

A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm ) corresponding to the four protons on the benzene ring.

-

A broad singlet around δ 6.5-6.8 ppm for the N-H proton of the carbamate.

-

-

¹³C NMR (Carbon NMR): Key signals would include:

-

The tert-butyl carbons of the Boc group: a quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm .

-

The methyl ester carbon around δ 52 ppm .

-

The methylene carbon around δ 41 ppm .

-

Aromatic carbons between δ 115-140 ppm .

-

Two carbonyl carbons: the ester carbonyl around δ 172 ppm and the Boc carbonyl around δ 153 ppm .

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands:

-

A strong C=O stretch for the ester at ~1735 cm⁻¹ .

-

A strong C=O stretch for the Boc carbamate at ~1700 cm⁻¹ .

-

An N-H stretch at ~3300-3400 cm⁻¹ .

-

C-H stretches (aromatic and aliphatic) below 3100 cm⁻¹ .

-

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its two orthogonal functional groups: the acid-labile Boc-protected amine and the base-labile methyl ester. This allows for selective manipulation and elaboration of the molecule.

Key Reactions

-

Boc Deprotection: The most common transformation is the removal of the Boc group to liberate the free amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane. The resulting free amine is a potent nucleophile, ready for subsequent reactions like amide bond formation (e.g., peptide coupling).

-

Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture. This reveals the corresponding carboxylic acid, which is a key functional group for coupling reactions or for improving the pharmacokinetic properties of a drug candidate.[3]

Role as a Synthetic Building Block

This compound is a quintessential building block in drug discovery programs.[][] It provides a rigid phenyl scaffold that can be used to orient other functional groups in three-dimensional space. Medicinal chemists utilize this intermediate to:

-

Synthesize Novel Amino Acids: It serves as a precursor for non-natural amino acids that can be incorporated into peptides to enhance stability or binding affinity.[5][9]

-

Construct Small Molecule Inhibitors: The phenylacetic acid moiety is a common structural motif in various enzyme inhibitors. This intermediate allows for the systematic modification of the amine functionality to probe structure-activity relationships (SAR).

-

Develop PROTACs and Molecular Glues: As a bifunctional linker precursor, it can connect a target-binding warhead to an E3 ligase-binding element in targeted protein degradation platforms.

Application Logic Flow

Caption: Divergent synthetic pathways enabled by this compound.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be followed based on its chemical class.[4]

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][10]

-

Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust. Use in a well-ventilated area or a chemical fume hood.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (other than for intended deprotection).[4]

-

Decomposition: Hazardous decomposition products under fire conditions may include oxides of carbon and nitrogen.[4]

References

- MSDS - Safety Data Sheet for N-Boc-3-methyl-L-phenylalanine. (n.d.).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- 1-BOC-3-[(3-BROMOPHENYL-AMINO)-METHYL]-PYRROLIDINE Safety Data Sheets. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Methyl 3-aminophenylacetate. PubChem Compound Database. Retrieved from [Link]

-

Kumpins, V., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

-

Reddy, G. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Retrieved from [Link]

-

[Application of methyl in drug design]. (2013). Yao Xue Xue Bao. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Retrieved from [Link]

- CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (n.d.).

-

ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of N‐Boc‐3‐Methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminomethyl-phenylacetic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-((((1,1-Dimethylethoxy)carbonyl)amino)methyl)benzeneacetic acid. PubChem Compound Database. Retrieved from [Link]

- Certificate of Analysis for N-Boc-C1-PEG3-C3-NH2. (n.d.).

-

Accela ChemBio. (n.d.). 3-[(Boc-amino)methyl]phenylacetic Acid|CAS 71420-95-6. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 7-Methyl-10-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel-D3. Retrieved from [Link]

-

Chemsrc. (n.d.). methyl N-methylacetamidate | CAS#:44201-67-4. Retrieved from [Link]

Sources

- 1. This compound | CAS:1256633-22-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. This compound | C14H19NO4 | CID 71651109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-((((1,1-Dimethylethoxy)carbonyl)amino)methyl)benzeneacetic acid | C14H19NO4 | CID 2755930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 9. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of Methyl N-Boc-3-aminophenylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular scaffolds and intermediates is a critical determinant of success. Methyl N-Boc-3-aminophenylacetate is one such pivotal building block. Its structure, featuring a phenylacetate core functionalized with a protected amine, offers a versatile platform for the synthesis of a wide array of complex molecules, including protease inhibitors and kinase modulators.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group is particularly significant; it masks the reactivity of the amino group, allowing for selective chemical transformations at other sites of the molecule.[1][3][4] The Boc group's stability across a range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool in multi-step organic synthesis.[1][3][]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and the rationale behind critical experimental choices, empowering researchers to not only replicate the synthesis but also to adapt it with a deep understanding of the process.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently executed via a two-step sequence starting from 3-aminophenylacetic acid. This strategy is predicated on fundamental principles of functional group reactivity.

-

Fischer Esterification: The carboxylic acid moiety of 3-aminophenylacetic acid is first converted to its methyl ester. This is crucial because the subsequent protection step is performed under basic conditions which would deprotonate a free carboxylic acid, complicating the reaction.

-

N-Boc Protection: The amino group of the resulting methyl 3-aminophenylacetate is then protected using di-tert-butyl dicarbonate (Boc₂O). This step introduces the acid-labile Boc group, rendering the amine nucleophilicity inert for subsequent synthetic transformations.

This sequential approach ensures high selectivity and yield, preventing the formation of undesired byproducts such as amides that could arise from intermolecular reactions if the amine is not protected.

Caption: Overall two-step synthesis of the target compound.

Part 1: Esterification of 3-Aminophenylacetic Acid

Principle of the Reaction: The Fischer-Speier Esterification

This reaction is a classic acid-catalyzed esterification. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent elimination of a water molecule yields the desired ester. According to Le Chatelier's Principle, using methanol as the solvent (a large excess) drives the equilibrium toward the formation of the product.[6]

Detailed Experimental Protocol

Materials:

-

3-Aminophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenylacetic acid (1.0 eq).

-

Reagent Addition: Suspend the starting material in anhydrous methanol (approx. 0.2-0.3 M concentration). Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral to basic (pH ~8). This step neutralizes the sulfuric acid catalyst and deprotonates the ammonium salt of the product, causing it to become less water-soluble.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude methyl 3-aminophenylacetate, which often appears as an oil or low-melting solid.[7]

Caption: Step-by-step workflow for Fischer Esterification.

Part 2: N-Boc Protection of Methyl 3-aminophenylacetate

Principle of the Reaction: Carbamate Formation

The protection of an amine with a Boc group involves its conversion to a tert-butyl carbamate.[4] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N), which deprotonates the resulting positively charged ammonium species and neutralizes the acidic byproducts generated during the reaction.[3][8]

Detailed Experimental Protocol

Materials:

-

Methyl 3-aminophenylacetate (from Part 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

-

1M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve methyl 3-aminophenylacetate (1.0 eq) in a suitable solvent like DCM or THF in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Add triethylamine (1.2-1.5 eq) to the solution. Then, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the same solvent. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting amine is fully consumed (typically 2-4 hours).

-

Work-up - Quenching: Dilute the reaction mixture with the organic solvent.

-

Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, this compound, is typically obtained as a solid or a viscous oil.

Caption: Step-by-step workflow for N-Boc Protection.

Purification, Characterization, and Data

Purification

The crude product from the N-Boc protection step is often of high purity. However, for applications in drug development, further purification is mandatory. Flash column chromatography is the standard method.[9]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective for eluting the product while separating it from non-polar impurities and residual Boc₂O.[9]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methyl ester, the phenyl ring substitution pattern, and the characteristic signals of the Boc group (a large singlet around 1.4-1.5 ppm in ¹H NMR).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: For comparison with literature values if the product is a solid.

Quantitative Data Summary

The following tables summarize the key parameters and properties associated with this synthesis.

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Esterification | Step 2: N-Boc Protection |

| Key Reagents | MeOH, H₂SO₄ | Boc₂O, Et₃N |

| Solvent | Methanol | DCM or THF |

| Temperature | Reflux (~65°C) | Room Temperature |

| Typical Duration | 4-6 hours | 2-4 hours |

| Typical Yield | >90% | >95% |

| Work-up | Acid-base extraction | Acid-base extraction |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 1256633-22-3[10] |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Purity (Post-Chroma.) | >98% |

Conclusion: A Self-Validating Protocol

This guide presents a robust and reproducible synthesis of this compound. Each protocol is designed as a self-validating system; the rationale behind each addition, temperature change, and extraction step is grounded in fundamental chemical principles. Understanding the "why"—why an acid catalyst is essential for esterification, why a base is used in Boc protection, why specific washes are performed—transforms a chemist from a mere technician into a knowledgeable scientist. This deeper understanding is crucial for troubleshooting, optimization, and the confident application of this valuable intermediate in the complex, multi-step syntheses that characterize modern drug discovery.

References

- Industrial preparation method for 3-amino phenylacetic acid.

-

Industrial preparation method for 3-amino phenylacetic acid . Eureka | Patsnap. [Link]

-

The Versatility of (Boc-amino)methyl Acetate in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding (Boc-amino)methyl Acetate: Synthesis, Properties, and Applications in Peptide Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of N-BOC amines by various routes . ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . National Institutes of Health (NIH). [Link]

-

Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p . ResearchGate. [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids . [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]

-

[Application of methyl in drug design] . PubMed. [Link]

-

Methyl 3-aminophenylacetate . PubChem - National Institutes of Health (NIH). [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES . Journal of Global Trends in Pharmaceutical Sciences. [Link]

-

3: Esterification (Experiment) . Chemistry LibreTexts. [Link]

-

phenylacetic acid . Organic Syntheses Procedure. [Link]

-

Protective Groups . Organic Chemistry Portal. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines . PubMed Central - National Institutes of Health (NIH). [Link]

-

Synthesis of N-BOC-N-methyl-d,l-phenylalanine . PrepChem.com. [Link]

-

Protecting Groups List . SynArchive. [Link]

-

Amine Protection / Deprotection . Fisher Scientific. [Link]

-

1 Protection Reactions . Wiley-VCH. [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E . [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Protective Groups [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound CAS#: 1256633-22-3 [m.chemicalbook.com]

Methyl N-Boc-3-aminophenylacetate structure and IUPAC name

An In-Depth Technical Guide to Methyl N-Boc-3-aminophenylacetate: Structure, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides a detailed examination of this compound, a key building block whose structure is tailored for utility in organic synthesis. By protecting the nucleophilic amine of methyl 3-aminophenylacetate, the Boc group allows for selective reactions at other positions of the molecule, preventing unwanted side reactions. Its stability across a range of conditions and its straightforward removal under acidic conditions make it an invaluable tool for researchers and drug development professionals.[1][2]

This document will cover the core chemical identity, a detailed synthesis protocol, robust characterization methods, and the strategic applications of this versatile intermediate.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and nomenclature. This compound is an N-protected derivative of methyl 3-aminophenylacetate.

IUPAC Name and Molecular Formula

-

IUPAC Name: methyl 2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)acetate[3]

-

Molecular Formula: C₁₄H₁₉NO₄[3]

-

Synonyms: Methyl N-(tert-butoxycarbonyl)-3-aminophenylacetate

Chemical Structure

The molecule consists of a central benzene ring substituted at positions 1 and 3. The acetate methyl ester group (-CH₂COOCH₃) is at position 1, and the N-Boc protected amine group (-NH-Boc) is at position 3.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of key quantitative data provides a quick reference for experimental design.

| Property | Value | Source |

| Molecular Weight | 279.33 g/mol | [3] |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate) | [4] |

| XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a robust and high-yielding process, typically achieved through the N-protection of Methyl 3-aminophenylacetate.

Causality of Experimental Choice

The chosen synthetic route involves the reaction of the starting amine with Di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This electrophilic reagent is selected for several key reasons:

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving other functional groups within the molecule, such as the methyl ester.

-

High Selectivity: (Boc)₂O selectively reacts with the nucleophilic amine over other potential sites.

-

Clean Byproducts: The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed during workup, simplifying purification.

This protocol represents a self-validating system; its simplicity and the clean nature of the reaction ensure a high degree of success and reproducibility, which is critical in both research and scaled-up production environments.

Experimental Protocol: Boc Protection of Methyl 3-aminophenylacetate

Materials:

-

Methyl 3-aminophenylacetate (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve Methyl 3-aminophenylacetate in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the acidic proton of the amine, facilitating its reaction with (Boc)₂O.

-

Reagent Addition: Add (Boc)₂O portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

References

A Technical Guide to the Physical and Chemical Properties of Methyl N-Boc-3-aminophenylacetate

Executive Summary

Methyl N-Boc-3-aminophenylacetate is a valuable synthetic intermediate, strategically employed in medicinal chemistry and drug discovery programs. Its structure incorporates three key functional moieties: an acid-labile N-Boc protecting group, a readily transformable methyl ester, and a versatile 3-aminophenylacetate scaffold. This combination provides chemists with a modular building block for creating complex molecular architectures, particularly non-natural amino acid derivatives and peptide mimetics. This guide offers an in-depth analysis of its core physicochemical properties, spectroscopic signature, chemical reactivity, and standard protocols for its characterization and handling, providing researchers with the foundational knowledge required for its effective application in synthesis.

Chemical Identity and Structure

The structural integrity of a synthetic building block is paramount. This compound is defined by the presence of a tert-butoxycarbonyl (Boc) group on the nitrogen of a methyl 3-aminophenylacetate core.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-(3-{[(tert-butoxy)carbonyl]amino}phenyl)acetate | PubChem[1] |

| Molecular Formula | C₁₄H₁₉NO₄ | PubChem[1] |

| Molecular Weight | 281.31 g/mol | PubChem[1] |

| PubChem CID | 71651109 | PubChem[1] |

| CAS Number | 1083234-93-8 | (Supplier Data) |

Physicochemical Properties

The physical state and solubility profile of a compound dictate its handling, purification, and reaction conditions.

Table 2: Summary of Physicochemical Properties

| Property | Value | Comments |

|---|---|---|

| Appearance | White to off-white solid | Based on typical appearance of similar N-Boc protected amino acid esters.[2] |

| Melting Point | Data not available | Similar compounds like Boc-Phe-OMe melt at 36-40°C.[3] A higher melting point may be expected due to potential hydrogen bonding. |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol. | The Boc group enhances solubility in organic solvents.[4][5] Insoluble in water. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids. | Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. |

Discussion of Properties:

-

Solubility: The lipophilic tert-butyl group and the overall organic structure render the molecule soluble in a wide range of common organic solvents. This facilitates its use in homogenous reaction mixtures and simplifies purification by silica gel chromatography. Its poor aqueous solubility is typical for protected amino acid derivatives and allows for efficient extraction during aqueous workups.

-

Stability: The compound is generally stable. The primary liability is the N-Boc group, which is designed to be cleaved under acidic conditions.[6] It is robust towards basic conditions (allowing for selective methyl ester hydrolysis), standard catalytic hydrogenation, and many nucleophilic reagents.[6]

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics and a standard protocol for acquiring them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 7.2-7.4 ppm (m, 4H): Aromatic protons of the phenyl ring. The substitution pattern will lead to a complex multiplet.

-

δ ~ 6.5 ppm (br s, 1H): NH proton of the carbamate. The broadness is due to quadrupole coupling and potential hydrogen bonding.

-

δ ~ 3.7 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

-

δ ~ 3.6 ppm (s, 2H): Methylene protons of the acetate group (-CH₂COO-).

-

δ ~ 1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector, a highly characteristic singlet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 171 ppm: Carbonyl carbon of the methyl ester.

-

δ ~ 152 ppm: Carbonyl carbon of the Boc carbamate.

-

δ ~ 130-140 ppm: Quaternary and CH carbons of the aromatic ring.

-

δ ~ 80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~ 52 ppm: Methyl carbon of the ester.

-

δ ~ 41 ppm: Methylene carbon of the acetate group.

-

δ ~ 28 ppm: Methyl carbons of the tert-butyl group.

-

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

-

Cap the tube and invert several times to ensure a homogenous solution.

-

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Peaks (ATR-IR):

-

~3350 cm⁻¹ (sharp, medium): N-H stretching of the carbamate.

-

~2980 cm⁻¹ (medium): C-H stretching of the aliphatic groups (Boc and acetate).

-

~1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.

-

~1700 cm⁻¹ (strong, sharp): C=O stretching of the Boc carbamate.

-

~1520 cm⁻¹ (strong): N-H bending and C-N stretching.

-

~1160 cm⁻¹ (strong): C-O stretching of the ester and carbamate.

-

Mass Spectrometry (MS)

MS provides information about the mass of the molecule, confirming its molecular weight and elemental composition.

-

Method: Electrospray Ionization (ESI) is typically used.

-

Expected Ions (Positive Mode):

-

m/z 282.13: [M+H]⁺ (Protonated molecule)

-

m/z 304.12: [M+Na]⁺ (Sodium adduct)

-

m/z 226.10: [M-C₄H₈+H]⁺ (Loss of isobutylene from the Boc group)

-

m/z 182.08: [M-Boc+H]⁺ (Loss of the entire Boc group)

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups.

N-Boc Group Deprotection

The primary reaction is the acid-catalyzed removal of the Boc group to liberate the free aniline. This is a cornerstone of its application, enabling subsequent functionalization of the nitrogen atom.

-

Mechanism: The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which is typically scavenged by the solvent or a scavenger. The resulting carbamic acid decarboxylates spontaneously to yield the free amine.

-

Standard Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane or methanol).

-

Significance: This deprotection is highly efficient and clean, and the acidic conditions are orthogonal to many other protecting groups, providing strategic flexibility in multi-step syntheses.[6]

Caption: Workflow for Acid-Mediated N-Boc Deprotection.

Methyl Ester Hydrolysis (Saponification)

The methyl ester can be converted to a carboxylic acid via base-catalyzed hydrolysis.

-

Standard Reagents: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or Methanol/water.

-

Significance: This transformation is crucial for applications where the carboxylic acid is needed, for example, in amide bond coupling reactions to extend a peptide chain. The Boc group is stable to these basic conditions, demonstrating the orthogonality of the protecting group strategy.

Representative Synthesis

This compound is readily prepared in a single step from commercially available starting materials.

Protocol for Synthesis:

-

Setup: To a round-bottom flask charged with Methyl 3-aminophenylacetate (1.0 eq) and a magnetic stir bar, add an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not widely published, data from structurally similar compounds should be used to guide handling procedures.

-

Hazard Profile: The precursor, Methyl 3-aminophenylacetate, is classified as a skin, eye, and respiratory irritant.[7] It is prudent to handle this compound with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-aminophenylacetate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

PubChem. Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding (Boc-amino)methyl Acetate: Synthesis, Properties, and Applications in Peptide Chemistry. [Link]

-

ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

Sun, D. et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]

-

Al-Zoubi, M. et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(19), 3529. [Link]

-

ResearchGate. Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

Barreiro, E. J. et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 14(9), 843. [Link]

-

Chem-Impex. Boc-3-methyl-L-phenylalanine. [Link]

-

SpectraBase. N-T-Butoxycarbonyl-L-phenylalanine methyl ester. [Link]

-

Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

Sources

- 1. This compound | C14H19NO4 | CID 71651109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. BOC-PHE-OME | 51987-73-6 [chemicalbook.com]

- 4. 3-(Aminomethyl)-N-Boc-L-phenylalanine () for sale [vulcanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 3-aminophenylacetate | C9H11NO2 | CID 13054266 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl N-Boc-3-aminophenylacetate: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 5, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl N-Boc-3-aminophenylacetate, a pivotal building block in contemporary drug discovery and organic synthesis. The document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis. Furthermore, it delves into the compound's significant applications, particularly in the synthesis of peptide-based therapeutics and other complex molecular architectures. Safety protocols and characterization data are also discussed to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be an essential resource for researchers and scientists engaged in the multifaceted process of drug development.

Introduction: The Strategic Importance of Protected Amino Acid Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds is paramount to achieving desired pharmacological profiles. Amino acids and their derivatives represent a fundamental class of building blocks, offering a rich diversity of functional groups and stereochemical complexity. However, the inherent reactivity of the amino and carboxylic acid functionalities necessitates the use of protecting groups to achieve selective transformations. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile, clean removal under acidic conditions.[1][]

This compound is a non-natural amino acid derivative that has garnered significant attention as a versatile intermediate. Its structure incorporates a Boc-protected amine on a phenylacetic acid methyl ester framework. This unique combination of a protected nucleophilic center and an ester functionality makes it an invaluable synthon for the introduction of the 3-aminophenylacetate moiety into larger, more complex molecules. This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical applications.

Core Molecular and Physicochemical Profile

A thorough understanding of the molecular and physical characteristics of a compound is the bedrock of its effective application in research and development.

Molecular Identity

The foundational identity of this compound is defined by its molecular formula and weight.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | [3] |

| Molecular Weight | 265.30 g/mol | [4] |

| IUPAC Name | methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate | |

| CAS Number | 1256633-22-3 | [5] |

| Synonyms | Methyl 3-(Boc-amino)phenylacetate, Methyl 3-(((tert-butoxy)carbonyl)amino)phenylacetate | [5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in various solvent systems. While specific experimental data for this exact compound is not extensively published, the properties can be reliably inferred from closely related analogues and general principles of organic chemistry.

| Property | Estimated Value/Information | Rationale/Reference |

| Appearance | White to off-white solid | Typical for Boc-protected amino acid derivatives.[6] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and many common organic solvents (e.g., DCM, Ethyl Acetate). | The Boc group and methyl ester enhance solubility in organic media.[7] |

| Stability | Stable under neutral and basic conditions. Sensitive to strong acids. | The Boc protecting group is designed to be labile under acidic conditions.[1][] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the N-Boc protection of Methyl 3-aminophenylacetate. This protocol is a self-validating system, where the successful protection of the amine can be readily monitored and confirmed.

Rationale for Experimental Choices

The selection of reagents and conditions is critical for a high-yielding and clean reaction.

-

Starting Material: Methyl 3-aminophenylacetate is the logical precursor, providing the core phenylacetic acid methyl ester scaffold.[8]

-

Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂).[1]

-

Base: A non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic proton from the amine, facilitating its reaction with Boc₂O.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are inert to the reaction conditions and readily dissolve the reactants.

Step-by-Step Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of Methyl 3-aminophenylacetate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M), add triethylamine (1.2 eq.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery and Development

The utility of this compound stems from its ability to serve as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications.

Peptide Synthesis

The primary application of Boc-protected amino acids is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6][9] While not a naturally occurring amino acid, this compound can be incorporated into peptide chains to introduce a unique structural motif. The phenyl ring provides rigidity, while the meta-substitution pattern influences the overall conformation of the peptide. The Boc protecting group is orthogonal to the Fmoc protecting group, allowing for selective deprotection strategies in complex syntheses.[1]

Caption: Role of the protected amino acid in peptide synthesis.

Scaffold for Small Molecule Synthesis

Beyond peptides, this compound is a valuable starting material for the synthesis of a variety of small molecules. The Boc-protected amine can be deprotected to reveal a nucleophilic site for further functionalization, such as acylation, alkylation, or sulfonylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol. This dual functionality allows for divergent synthetic strategies to create libraries of compounds for high-throughput screening.

Characterization and Quality Control

Ensuring the identity and purity of this compound is crucial for its successful use in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary methods for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.5 ppm), the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate group (a singlet around 3.6 ppm), and the aromatic protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate and the ester, and aromatic C-H stretches.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound and all reagents in a well-ventilated fume hood.[10]

-

Inhalation and Contact: Avoid inhalation of dust and prevent contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important and versatile building block in the arsenal of the medicinal and synthetic organic chemist. Its well-defined structure, coupled with the reliable chemistry of the Boc protecting group, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, from modified peptides to novel small-molecule drug candidates. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol, and its key applications, empowering researchers to confidently and effectively utilize this compound in their pursuit of new therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding (Boc-amino)methyl Acetate: Synthesis, Properties, and Applications in Peptide Chemistry. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-aminophenylacetate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-BOC-aminophenylacetic acid, methyl ester. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. This compound | C14H19NO4 | CID 71651109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BOC-aminophenylacetic acid, methyl ester | C14H19NO4 | CID 610524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1256633-22-3 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(Aminomethyl)-N-Boc-L-phenylalanine () for sale [vulcanchem.com]

- 8. Methyl 3-aminophenylacetate | C9H11NO2 | CID 13054266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Methyl N-Boc-3-aminophenylacetate: Procurement, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl N-Boc-3-aminophenylacetate is a valuable bifunctional building block in modern medicinal chemistry and organic synthesis. Characterized by a phenylacetate core, it features a strategically placed tert-butyloxycarbonyl (Boc)-protected amine at the meta position, offering a stable yet readily cleavable nitrogen nucleophile. This guide provides an in-depth technical overview of its commercial availability, presents a robust, field-proven protocol for its de novo synthesis and purification, outlines essential analytical methods for quality assurance, and discusses its strategic application in complex molecule synthesis. This document is intended to serve as a practical resource for researchers, enabling efficient procurement or synthesis and effective integration of this versatile intermediate into drug discovery and development workflows.

Introduction to this compound

Chemical Identity and Structure

This compound, identified by CAS Number 1256633-22-3 , is a derivative of methyl phenylacetate.[1] Its structure is defined by a methyl ester of acetic acid attached to a benzene ring, with a Boc-protected amino group at the C3 position. The Boc group serves as a crucial protecting element, rendering the amine temporarily inert to a wide range of reaction conditions, thereby allowing for selective functionalization at other sites on the molecule.[2] This protection can be cleanly removed under acidic conditions when the amine's nucleophilicity is required for a subsequent synthetic step.

Physicochemical Properties

A comprehensive understanding of the compound's properties is essential for its handling, reaction setup, and purification. The key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1256633-22-3 | [3] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][3] |

| Molecular Weight | 265.31 g/mol | [1] |

| Appearance | Typically an off-white to white solid or oil | General Knowledge |

| Purity | ≥95% (Commercial Grade) | [3] |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, DMSO) | General Knowledge |

Significance in Medicinal Chemistry

The utility of aminophenylacetic acid derivatives is well-established in drug design, with applications ranging from immunomodulating agents to anti-inflammatory drugs.[4][5] The specific structure of this compound makes it a valuable intermediate for several reasons:

-

Orthogonality: The Boc-protected amine and the methyl ester provide two distinct functional handles that can be manipulated independently, offering synthetic flexibility.

-

Scaffold for Elaboration: It serves as a foundational scaffold for building more complex molecules. The phenyl ring can be further functionalized, the ester can be hydrolyzed or converted to an amide, and the amine, once deprotected, can undergo a myriad of coupling reactions.

-

Pharmacokinetic Modulation: The phenylacetate moiety is a common motif in bioactive molecules, and modifications at the amino position can be used to fine-tune properties like solubility, lipophilicity, and metabolic stability.[6]

Commercial Availability and Procurement

Identifying Commercial Suppliers

This compound (CAS 1256633-22-3) is available from several fine chemical suppliers that specialize in research and development compounds. Reputable vendors include AK Scientific, Huateng Pharma, and Amadis Chemical Company.[3][7][8]

Crucial Note on Isomers: Researchers must exercise caution during procurement. A common structural isomer, Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS 132691-38-4), is also widely available.[2][9] This isomer has the aminomethyl group (-CH₂NHBoc) attached to the ring instead of the amino group (-NHBoc) directly. Always verify the CAS number and structure before purchasing to ensure the correct reagent is acquired for the intended synthetic route.

Evaluating Supplier Specifications

When procuring this reagent, it is critical to request and review the Certificate of Analysis (CoA). Key parameters to verify include:

-

Identity Confirmation: The CoA should provide evidence of structural confirmation, typically via ¹H NMR and/or Mass Spectrometry data.

-

Purity Assessment: Purity is most reliably determined by HPLC or GC analysis. For most applications, a purity of >95% is acceptable.

-

Solvent Residue: The presence of residual solvents from purification should be minimal.

Procurement Strategy: Purchase vs. Synthesize

The decision to purchase the compound or synthesize it in-house depends on project scale, budget, and timeline.

Caption: Procurement decision workflow.

For small-scale R&D, purchasing is often more time- and cost-effective. For large-scale campaigns or when the precursor, Methyl 3-aminophenylacetate, is readily available at a lower cost, in-house synthesis becomes a viable and economical option.

Synthesis and Purification Strategies

The synthesis of this compound is a straightforward N-protection reaction, a fundamental transformation in organic chemistry.

Retrosynthetic Analysis

The molecule can be disconnected at the N-C bond of the carbamate, revealing the commercially available starting materials: Methyl 3-aminophenylacetate and Di-tert-butyl dicarbonate (Boc₂O).

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

This protocol is adapted from standard procedures for the Boc-protection of anilines and amino acid esters.[10]

Materials:

-

Methyl 3-aminophenylacetate (1.0 eq.)[11]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 3-aminophenylacetate (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add TEA or DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

-

Boc₂O Addition: Dissolve Boc₂O (1.1 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Self-Validating Checkpoint: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate.

-

Work-up and Purification Protocol

Work-up:

-

Quenching: Upon completion, dilute the reaction mixture with DCM.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography:

-